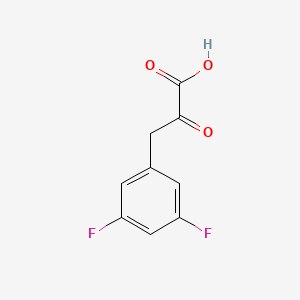
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and two fluorine atoms. The tert-butylphenyl group attached to the cyclopropane ring enhances its stability and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can yield the cyclopropane ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced through a halogenation reaction, where a suitable precursor is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Attachment of the Tert-butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with a suitable electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
化学反应分析
Types of Reactions
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Esters, amides, or carboxylate salts.
Reduction: Alcohols or aldehydes.
Substitution: Compounds with substituted functional groups replacing the fluorine atoms.
科学研究应用
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or cellular signaling pathways. The presence of the difluoromethyl group and the tert-butylphenyl group enhances its binding affinity and specificity towards target molecules.
相似化合物的比较
Similar Compounds
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-methanol: Similar structure with a methanol group instead of a carboxylic acid group.
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-amine: Similar structure with an amine group instead of a carboxylic acid group.
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-ester: Similar structure with an ester group instead of a carboxylic acid group.
Uniqueness
1-(4-Tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group allows for versatile chemical modifications, while the difluoromethyl group enhances its stability and reactivity.
属性
分子式 |
C14H16F2O2 |
|---|---|
分子量 |
254.27 g/mol |
IUPAC 名称 |
1-(4-tert-butylphenyl)-2,2-difluorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H16F2O2/c1-12(2,3)9-4-6-10(7-5-9)13(11(17)18)8-14(13,15)16/h4-7H,8H2,1-3H3,(H,17,18) |
InChI 键 |
HPPHRPMZWKDOEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CC2(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


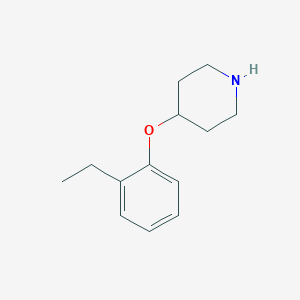
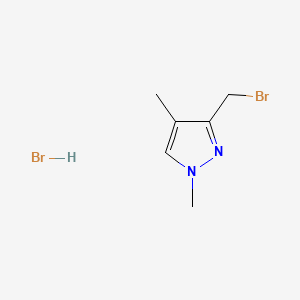

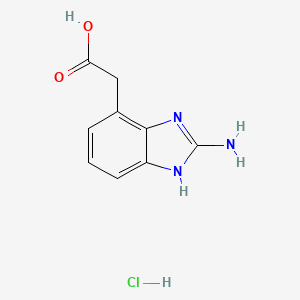
![(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
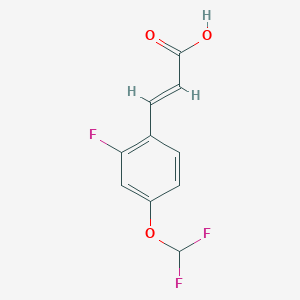
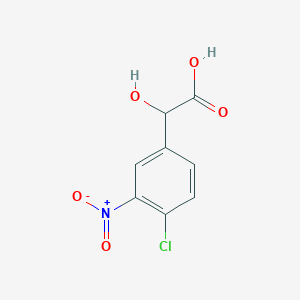
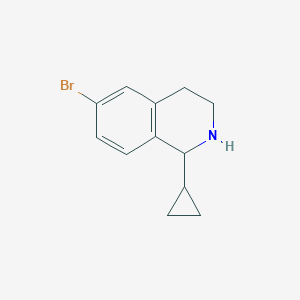


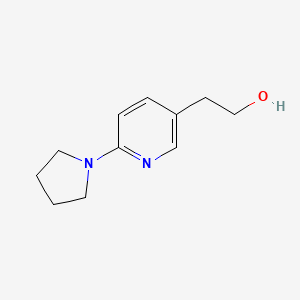
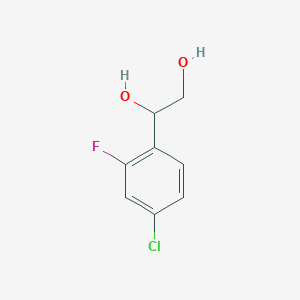
![3-[(2-Methoxypyridin-4-yl)methyl]piperidin-3-ol](/img/structure/B13594182.png)
